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Abstract

This technical guide provides a comprehensive overview of 4-lodo-5-methylpyridin-2-amine,
a halogenated pyridine derivative of significant interest in medicinal chemistry and drug
development. While direct literature on this specific compound is sparse, this document
consolidates available data, proposes a scientifically grounded synthetic pathway, and explores
its potential applications by drawing parallels with structurally related molecules. This guide is
intended for researchers, scientists, and professionals in the field of drug discovery, offering
insights into its chemical properties, reactivity, and role as a valuable building block in the
synthesis of bioactive compounds.

Introduction and Significance

4-lodo-5-methylpyridin-2-amine (CAS No. 1227581-81-8) belongs to the class of 2-
aminopyridines, a scaffold that is prevalent in a wide array of pharmacologically active
molecules. The presence of an iodine atom at the 4-position, a methyl group at the 5-position,
and an amino group at the 2-position imparts a unique electronic and steric profile, making it a
versatile intermediate for further chemical modifications. Halogenated pyridines are crucial in
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pharmaceutical sciences as they serve as key intermediates in cross-coupling reactions,
allowing for the introduction of diverse molecular fragments.[1]

The 2-aminopyridine moiety itself is a known pharmacophore, exhibiting a range of biological
activities. Derivatives have been explored as inhibitors for various enzymes and as ligands for
receptors. Notably, substituted 2-amino-4-methylpyridine analogues have been synthesized
and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme
implicated in inflammatory diseases.[2][3] The strategic placement of the iodo and methyl
groups on the pyridine ring of the title compound offers multiple avenues for synthetic
elaboration, positioning it as a valuable starting material for the generation of novel chemical
entities with therapeutic potential.

Physicochemical Properties

While experimental data for 4-lodo-5-methylpyridin-2-amine is not extensively published, its
basic properties can be predicted or inferred from available data on its isomers and related
compounds. A summary of its key physicochemical characteristics is presented in Table 1.

Property Value Source

CAS Number 1227581-81-8 N/A

Molecular Formula CeH7IN2 N/A

Molecular Weight 234.04 g/mol N/A
Likely a yellow to brown )

Appearance Estimated from[4]
powder/crystal

] ] 115-119 °C (for 2-Amino-5-
Melting Point ) o [1][4]
iodo-4-methylpyridine)

Boiling Point 316.0+42.0 °C (Predicted) N/A
Density 1.898+0.06 g/cm3 (Predicted) N/A
LogP 2.78 (Predicted) N/A

Proposed Synthesis Pathway
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A validated, step-by-step synthesis protocol for 4-lodo-5-methylpyridin-2-amine is not readily
available in the public domain. However, based on established methodologies for the synthesis
of substituted iodopyridines, a plausible synthetic route can be proposed. The following
protocol is a hypothetical, yet chemically sound, approach starting from a commercially
available precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the direct iodination of a suitable
aminomethylpyridine precursor. The challenge lies in achieving the desired regioselectivity. An
alternative, and often more controlled, strategy is to introduce the amino group at a later stage.
A plausible precursor is 2-chloro-4-iodo-5-methylpyridine, which can be synthesized from 2-
chloro-5-methyl-4-nitropyridine-N-oxide.[5]

Proposed Synthetic Protocol

The proposed synthesis is a multi-step process, outlined below and visualized in the
accompanying workflow diagram.

Step 1: Synthesis of 2-Chloro-5-methyl-4-pyridinamine This step involves the hydrogenation of
2-chloro-5-methyl-4-nitro-pyridine-N-oxide. This transformation is known to proceed with high
efficiency.[6]

Reactants: 2-chloro-5-methyl-4-nitro-pyridine-N-oxide, Hydrogen gas

Catalyst: Platinum on carbon (Pt/C), potentially with a molybdenum promoter[5]

Solvent: Ethanol

Conditions: The reaction is typically carried out under hydrogen pressure in an autoclave.

Step 2: Diazotization of 2-Chloro-5-methyl-4-pyridinamine The resulting aminopyridine is then
subjected to diazotization to form a diazonium salt, a versatile intermediate.

o Reactants: 2-Chloro-5-methyl-4-pyridinamine, Sodium nitrite (NaNO2)

e Solvent: Aqueous acidic solution (e.g., HCl or H2S0a4)
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o Conditions: Low temperatures (0-5 °C) are crucial to maintain the stability of the diazonium
salt.

Step 3: Sandmeyer-type lodination The diazonium salt is then reacted with an iodide source to
introduce the iodine atom at the 4-position.

e Reactants: The in-situ generated diazonium salt, Potassium iodide (KI)

» Conditions: The reaction mixture is typically warmed to room temperature to facilitate the
displacement of the diazonium group by iodide.

Step 4: Amination of 2-Chloro-4-iodo-5-methylpyridine The final step is the nucleophilic
aromatic substitution of the chlorine atom with an amino group.

e Reactants: 2-Chloro-4-iodo-5-methylpyridine, Ammonia (or a protected amine source)

o Conditions: This reaction may require elevated temperatures and pressure, and potentially a
catalyst, depending on the reactivity of the substrate.

Experimental Workflow Visualization

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2686806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed Synthesis of 4-lodo-5-methylpyridin-2-amine
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Caption: Proposed multi-step synthesis of 4-lodo-5-methylpyridin-2-amine.

Reactivity and Chemical Behavior

The reactivity of 4-lodo-5-methylpyridin-2-amine is governed by its three key functional
groups: the pyridine ring, the amino group, and the iodo group.

o Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring can undergo
nucleophilic aromatic substitution, although this is generally less facile than in benzene
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derivatives. The existing substituents will direct the position of any further reactions.

e Amino Group: The amino group at the 2-position is a strong activating group, increasing the
electron density of the pyridine ring and making it more susceptible to electrophilic attack. It
also serves as a nucleophile and a base.[6]

e lodo Group: The iodine atom is an excellent leaving group in nucleophilic aromatic
substitution reactions. More importantly, it is highly amenable to a variety of palladium-
catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig
aminations. This allows for the straightforward introduction of a wide range of substituents at
the 4-position, making it a cornerstone of its utility in medicinal chemistry.

Key Transformation Pathways

Key Reactions of 4-Iodo-5-methylpyridin-2-amine

4-lodo-5-methylpyridin-2-amine
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\4 \4 \4 \4
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Click to download full resolution via product page
Caption: Potential synthetic transformations of 4-lodo-5-methylpyridin-2-amine.

Applications in Drug Discovery and Development

While specific applications of 4-lodo-5-methylpyridin-2-amine are not explicitly detailed in the
literature, its structural motifs are present in numerous bioactive compounds. Its primary value
lies in its role as a versatile building block for the synthesis of more complex molecules.

Scaffold for iNOS Inhibitors
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As previously mentioned, 2-amino-4-methylpyridine derivatives have been identified as
inhibitors of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric oxide by INOS is
implicated in various inflammatory conditions. The title compound is an ideal starting point for
the development of novel INOS inhibitors. The iodo group can be functionalized via cross-
coupling reactions to explore the structure-activity relationship (SAR) at the 4-position, while
the amino group can be modified to optimize binding and pharmacokinetic properties.

Intermediate in Pharmaceutical and Agrochemical
Synthesis

2-Amino-5-iodo-4-methylpyridine, a close isomer, is cited as a key intermediate in the synthesis
of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in the formulation
of agrochemicals like pesticides and herbicides.[1] By analogy, 4-lodo-5-methylpyridin-2-
amine is expected to have similar utility in these fields.

Precursor for Bioactive Compound Libraries

The amenability of the iodo group to a wide range of cross-coupling reactions makes this
compound an excellent scaffold for the generation of compound libraries for high-throughput
screening. By systematically varying the substituent at the 4-position, a diverse set of
molecules can be rapidly synthesized and tested for a variety of biological targets.

Conclusion

4-lodo-5-methylpyridin-2-amine is a strategically functionalized pyridine derivative with
significant potential in drug discovery and development. While a validated synthetic protocol is
not yet published, a plausible route can be designed based on established chemical principles.
Its true value lies in its versatility as a synthetic intermediate, with the iodo and amino groups
providing orthogonal handles for chemical modification. For researchers in medicinal chemistry,
this compound represents a valuable building block for the synthesis of novel bioactive
molecules, particularly in the pursuit of INOS inhibitors and other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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